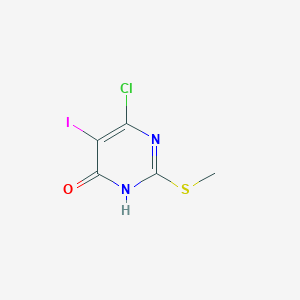
叔丁基 4-(4-氧代戊叉基)哌啶-1-甲酸酯
描述
“tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2173090-50-9 . It has a molecular weight of 267.37 . The IUPAC name for this compound is tert-butyl 4-(4-oxopentylidene)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7H,5-6,8-11H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.37 . It should be stored at a temperature between 28 C .科学研究应用
合成和中间体应用
- 生物活性化合物的合成:叔丁基 4-(4-氧代戊叉基)哌啶-1-甲酸酯作为生物活性化合物(如克唑替尼)生产中的重要中间体进行合成。此过程涉及使用叔丁基-4-羟基哌啶-1-甲酸酯作为起始原料,其结构由 MS 和 1 HNMR 光谱确认 (Kong 等,2016)。
X 射线研究和分子结构
- X 射线晶体学分析:该化合物已使用 X 射线晶体学进行研究,揭示了其结构细节。例如,叔丁基 (6S)-6-异丁基-2,4-二氧代哌啶-1-甲酸酯在从特定溶剂中生长时以 4-烯醇形式出现,异丁基侧链呈轴向取向 (Didierjean 等,2004)。
哌啶衍生物的合成
- 哌啶衍生物的制备:该化合物用于合成各种哌啶衍生物,有望成为各种哌啶衍生物制备的合成子。反应涉及关键步骤,例如烯丙基化和随后与不同试剂的反应 (Moskalenko & Boev,2014)。
抗癌药物的合成
- 抗癌药物的中间体:它是小分子抗癌药物的重要中间体。建立了一种高产合成方法,证实了其在开发有效癌症疗法中的潜力 (Zhang 等,2018)。
其他化学合成
- 各种化学合成应用:该化合物参与各种化学实体的合成,包括用于生物和医学研究的实体。这包括制备结构多样的低分子量化合物集合,展示了其作为手性构件块的多功能性 (Passarella 等,2005)。
分子堆积和氢键
- 分子堆积分析:该化合物及其衍生物的分子堆积由强 O-H...O=C 氢键驱动,导致晶体结构中特定的结构形成 (Didierjean 等,2004)。
安全和危害
作用机制
Target of Action
The primary targets of the compound tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
生化分析
Biochemical Properties
tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and viability .
Transport and Distribution
Within cells and tissues, tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, determining its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(4-oxopentylidene)piperidine-1-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its biochemical activity, depending on the cellular context .
属性
IUPAC Name |
tert-butyl 4-(4-oxopentylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7H,5-6,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUCZCIGSQVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



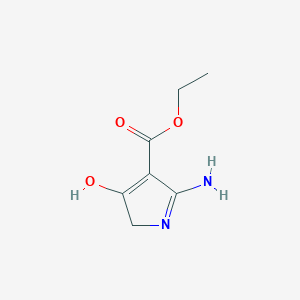

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)
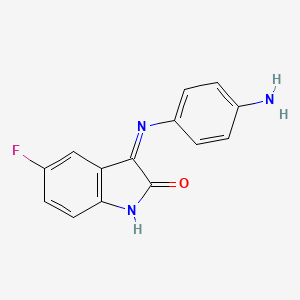
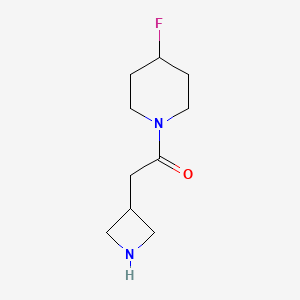

![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1414517.png)
![8-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B1414519.png)

![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
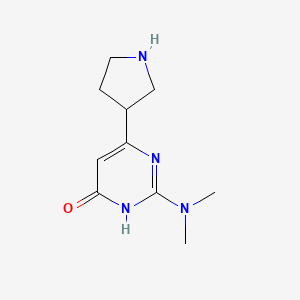
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
